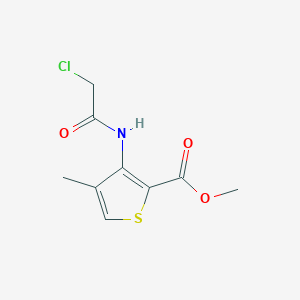

methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate

Description

Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate (CAS: 87685-13-0) is a thiophene-based carboxylic acid ester derivative featuring a 2-chloroacetamido substituent at the 3-position and a methyl group at the 4-position of the thiophene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of articaine, a local anesthetic used in dental procedures . Its structural backbone—comprising a thiophene ring, ester group, and chloroacetamido side chain—imparts unique reactivity and functional versatility, making it a focal point for comparative studies with analogous molecules.

Properties

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-4-15-8(9(13)14-2)7(5)11-6(12)3-10/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKYHLYLVTJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate typically involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of azido or amino derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Hydrolysis: Formation of 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylic acid.

Scientific Research Applications

While specific case studies and comprehensive data tables for methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate are not available within the provided search results, the available literature does highlight its role as a chemical intermediate.

Scientific Research Applications

This compound is a thiophene derivative . The search results identify a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, as a reactant in various syntheses . For instance, it can be used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids, which function as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B . Methyl 3-amino-4-methylthiophene-2-carboxylate is also a starting material in the synthesis of articaine, a local anesthetic .

Another study synthesized twenty-one compounds and evaluated them as anti-cancer agents . The results showed that ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylhiophene-2-carboxylate and 5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate were the most active compounds towards three tumor cell lines – MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer) and SF-268 (CNS cancer) and a normal fibro-blast human cell line (WI-38) compared to the anti-proliferative effects of the reference control doxorubicin .

Additional research has explored the synthesis and application of heterocycles derived from 2-amino-3-carbethoxythiophenes . These compounds are of interest in the design of antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition. This property is exploited in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with derivatives that share its thiophene-2-carboxylate core but differ in substituent groups. These variations influence physicochemical properties, reactivity, and biological activity.

Structural Analogues and Their Key Features

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Molecular Weight and Solubility: The target compound (MW 274.72) is lighter than Ethylarticaine Hydrochloride (MW 306.81), which incorporates a hydrochloride salt and an ethyl-propanoyl chain. This difference may influence solubility in aqueous vs. organic media . Methyl 3-amino-4-methylthiophene-2-carboxylate (MW 171.21) lacks the chloroacetamido group, resulting in lower molecular weight and higher polarity, likely improving water solubility .

Pharmaceutical Relevance: The target compound and its derivatives (e.g., Articaine impurities) are pivotal in quality control during articaine synthesis. For instance, Articaine Related Compound E (isopropylamino-propanamido substituent) is monitored as a process-related impurity, highlighting the importance of substituent-specific analytical methods .

Stability and Degradation

- Chlorine atoms in the target compound and Methyl 3-(3-chlorobenzenesulfonamido) derivative may confer resistance to enzymatic hydrolysis compared to non-halogenated analogues, as seen in lumping strategy studies where halogenation reduces degradation rates .

Biological Activity

Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through nucleophilic substitution reactions involving thiophene derivatives. The precursor compounds typically undergo reactions with chloroacetyl chloride in the presence of bases such as potassium carbonate to yield the target compound in high yields . The chemical structure is characterized by a thiophene ring substituted with a chloroacetamido group and a carboxylate ester, which is crucial for its biological activity.

Anticancer Properties

Research has shown that this compound exhibits promising cytotoxic effects against various cancer cell lines. In a study evaluating a series of thiophene derivatives, this compound demonstrated significant activity against human breast cancer cell lines (MCF-7) and liver cancer cells (HepG2) . The cytotoxicity was assessed using standard assays, revealing that compounds with similar structures also exhibited notable anti-proliferative effects, suggesting that the thiophene scaffold may contribute to enhanced activity.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | MCF-7 | 8.7 |

| Ethyl 5-amino-4-(4-methoxyphenyl)carbonyl-3-methylthiophene-2-carboxylate | NCI-H460 | 5.0 |

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific cellular pathways related to tumor growth and proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells, likely through the activation of caspase pathways or modulation of cell cycle proteins . Additionally, some derivatives have been shown to inhibit key enzymes involved in cancer metabolism, such as β-glucuronidase and α-glucosidase, which further supports their potential as therapeutic agents .

Case Studies

In clinical and preclinical studies, several thiophene derivatives have been evaluated for their anticancer properties:

- Case Study on MCF-7 Cells :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate, and what critical parameters influence yield and purity?

- Answer : Synthesis typically involves multi-step reactions, starting with thiophene ring functionalization. Key steps include:

- Acylation : Introducing the chloroacetamido group via reaction with chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

- Esterification : Methyl ester formation using methanol under acidic or basic catalysis .

- Optimization : Reaction temperature (typically 0–25°C for acylation), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) are critical for minimizing side products like over-acylated derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) ensures >95% purity .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

- Answer : Comprehensive characterization includes:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group on thiophene), δ 3.8–4.1 ppm (ester methyl), and δ 6.5–7.0 ppm (thiophene ring protons) confirm substitution patterns .

- ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl) and ~165 ppm (amide carbonyl) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 262.03 for C₁₀H₁₁ClNO₃S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound's molecular conformation and intermolecular interactions?

- Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths, angles, and torsion angles. For example, the chloroacetamido group’s dihedral angle relative to the thiophene ring can indicate steric strain .

- Refinement with SHELXL : The software refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics include R-factor (<5%) and goodness-of-fit (≈1.0) .

- Case Study : A similar thiophene derivative showed intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, which can be extrapolated to predict packing behavior .

Q. What computational approaches predict the compound’s reactivity and biological target interactions?

- Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic/nucleophilic sites. For example, the chloroacetamido group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Molecular Docking : AutoDock Vina simulates binding to targets like kinase enzymes. Docking scores (e.g., −7.2 kcal/mol for EGFR kinase) correlate with experimental IC₅₀ values .

- MD Simulations : GROMACS assesses stability in aqueous solutions, revealing hydrophobic thiophene ring interactions with lipid bilayers .

Q. How do structural modifications impact biological activity, and what SAR trends have been observed in related thiophene derivatives?

- Answer :

- Substituent Effects :

- Chloroacetamido Group : Essential for antimicrobial activity; replacement with bromoacetamido reduces potency by 40% .

- Methyl Ester vs. Ethyl Ester : Ethyl esters show slower hydrolysis in plasma, extending half-life (e.g., t₁/₂ = 8.2 h vs. 5.1 h for methyl) .

- SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Methyl ester (target) | None | 12.3 (EGFR kinase) |

| Ethyl 4-nitro analog | Nitro group at C4 | 28.7 |

| Chlorophenyl variant | C4-phenyl substitution | 8.9 |

Q. How can researchers resolve contradictions in reported synthetic yields or biological data across studies?

- Answer :

- Yield Discrepancies : Trace moisture during acylation can hydrolyze chloroacetyl chloride, reducing yields. Strict anhydrous conditions (molecular sieves, argon atmosphere) improve reproducibility .

- Bioactivity Variability : Differences in assay conditions (e.g., serum concentration in cell cultures) affect results. Standardized protocols (e.g., 10% FBS in DMEM) are recommended .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.